4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide
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Overview
Description
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide is an organic compound with the molecular formula C17H18N2O2 It is a derivative of benzohydrazide, featuring an indene moiety linked via an oxy-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide typically involves the reaction of 4-formylbenzoic acid with 2,3-dihydro-1H-inden-5-ol in the presence of a suitable catalyst. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, utilizing continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine
- 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]aniline
- 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenol
Uniqueness
4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indene moiety and benzohydrazide linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxymethyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-19-17(20)14-6-4-12(5-7-14)11-21-16-9-8-13-2-1-3-15(13)10-16/h4-10H,1-3,11,18H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZPNMZNYLJNKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170722 |
Source
|
Record name | 4-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438531-30-7 |
Source
|
Record name | 4-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438531-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501170722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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